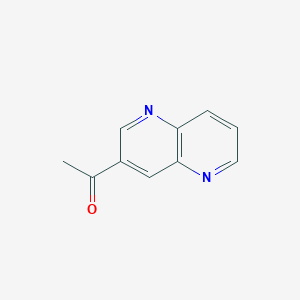

1-(1,5-Naphthyridin-3-yl)ethanone

描述

Structural Classification and Isomeric Context of Naphthyridines

Fused pyridine (B92270) ring systems are a cornerstone of heterocyclic chemistry, exhibiting vast chemical diversity and a wide array of applications. eurekaselect.com These structures, which consist of a pyridine ring fused to another ring system, are found in numerous natural products, pharmaceuticals, and functional materials. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to participate in hydrogen bonding, which are crucial for biological activity. nih.gov The fusion of a pyridine ring with other aromatic or non-aromatic rings leads to a diverse library of scaffolds, such as quinolines, isoquinolines, and the various isomers of naphthyridine. researchgate.net This structural variety allows for fine-tuning of electronic properties, solubility, and steric hindrance, making these compounds highly valuable in drug discovery and materials science. researchgate.net

Among the ten possible isomers of naphthyridine, the 1,5-isomer is distinguished by the placement of its nitrogen atoms. This specific arrangement influences the electronic distribution and reactivity of the ring system. The 1,5-naphthyridine (B1222797) scaffold is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities, including as anticancer and antimicrobial agents. researchgate.netresearchgate.net The rigid, planar structure of the 1,5-naphthyridine core also makes it an attractive candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. guidechem.comnih.gov The synthesis of the 1,5-naphthyridine ring can be achieved through various methods, including the Skraup and Friedländer reactions, which involve the cyclization of aminopyridine derivatives. researchgate.netmdpi.commdpi.com

Historical and Current Research Landscape of Naphthyridine Derivatives

Research into naphthyridine derivatives has a rich history, with the first derivative being synthesized in 1893. mdpi.com Initially named for their analogy to naphthalene, these compounds have since become a major focus of research in medicinal chemistry. researchgate.netmdpi.comnih.gov The discovery of the antibacterial activity of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, in 1967 spurred significant interest in this class of compounds. mdpi.com

In recent years, research has expanded to explore the potential of various naphthyridine isomers, including the 1,5-naphthyridine scaffold, for a multitude of therapeutic applications. researchgate.netnih.govnih.gov Current research focuses on the synthesis of novel derivatives with improved efficacy and selectivity for various biological targets. nih.gov This includes the development of 1,5-naphthyridine-based compounds as inhibitors of enzymes like PARP-1 and as anticancer agents. nih.govnih.gov The versatility of the naphthyridine scaffold continues to attract the attention of researchers in drug discovery and materials science. researchgate.netnih.govresearchgate.net

Academic Rationale for In-depth Investigation of 1-(1,5-Naphthyridin-3-yl)ethanone

The in-depth investigation of this compound is justified by its potential as a versatile synthetic intermediate. The presence of both a reactive acetyl group and a biologically relevant 1,5-naphthyridine core makes it a valuable starting material for the creation of diverse molecular libraries. researchgate.net By modifying the acetyl group and the naphthyridine ring, researchers can systematically explore the structure-activity relationships of new compounds. nih.gov This exploration is crucial for the rational design of new drugs and functional materials. The study of this specific compound can provide valuable insights into the chemical reactivity of the 1,5-naphthyridine system and guide the development of novel synthetic methodologies. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1,5-naphthyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-7(13)8-5-10-9(12-6-8)3-2-4-11-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCLQROIFXPZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627355 | |

| Record name | 1-(1,5-Naphthyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246088-62-9 | |

| Record name | Ethanone, 1-(1,5-naphthyridin-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,5-Naphthyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 1,5 Naphthyridin 3 Yl Ethanone

Reactions at the Naphthyridine Ring System

The presence of two nitrogen atoms in the 1,5-naphthyridine (B1222797) ring significantly influences its reactivity. These nitrogen atoms deactivate the ring towards electrophilic attack and activate it for nucleophilic substitution. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the 1,5-naphthyridine ring is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the aromatic system. nih.govwikipedia.org Reactions typically require harsh conditions, and the substitution pattern is dictated by the deactivating effect of the pyridine (B92270) rings.

When such reactions do occur, the electrophile tends to attack the positions least deactivated by the nitrogen atoms. For instance, in related benzonaphthyridine systems, nitration with a mixture of nitric acid and sulfuric acid occurs on the benzene ring rather than the naphthyridine core. mdpi.com Bromination of 6-methylbenzo[b]naphthyridines occurs at the peripheral pyridine ring in the β-position relative to the nitrogen atom. mdpi.com

N-alkylation, N-acylation, and N-tosylation are common electrophilic reactions for 1,5-naphthyridines, where the nitrogen lone pair attacks the electrophile. nih.gov For example, alkyl halides react with 1,5-naphthyridines to yield N-alkylsubstituted derivatives. nih.gov

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a more facile process for the 1,5-naphthyridine system, especially when a good leaving group, such as a halogen, is present on the ring. nih.govmdpi.com The electron-deficient nature of the ring helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. dalalinstitute.com

Halo-1,5-naphthyridines are valuable intermediates for introducing various nucleophiles. nih.gov For example, 4-chloro-1,5-naphthyridines can react with amines to produce 4-amino-1,5-naphthyridine derivatives. nih.gov The reaction proceeds via a bimolecular mechanism involving the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group. dalalinstitute.com Other leaving groups like triflate and tosyl groups can also be displaced by nucleophiles. nih.gov

A notable example is the SNAr reaction of a 1,5-naphthyridine core with various amines to introduce amino substituents at the 4-position, which has been utilized in the synthesis of kinase inhibitors. nih.gov

Regioselective Functionalization of the 1,5-Naphthyridine Core

Recent advancements have enabled the regioselective functionalization of the 1,5-naphthyridine scaffold through directed metalation. researchgate.netnih.gov The use of specific metalating agents, such as zinc, magnesium, and lithium-based tetramethylpiperidyl (TMP) bases, allows for the deprotonation of specific carbon atoms in the ring. researchgate.netnih.gov The resulting organometallic intermediate can then be quenched with an electrophile to introduce a functional group at a desired position.

The regioselectivity of these metalations can be controlled by the choice of the metalating agent and the presence or absence of a Lewis acid like BF3·OEt2. researchgate.netnih.govd-nb.info For instance, the precomplexation of 1,5-naphthyridine with the magnesium amide TMP2Mg·2LiCl directs magnesiation to the C-4 position. researchgate.net This strategy allows for the introduction of up to three substituents onto the 1,5-naphthyridine core in a controlled manner. researchgate.netnih.gov

A "halogen dance" reaction has also been observed upon metalation of an 8-iodo-2,4-trifunctionalized 1,5-naphthyridine, enabling a fourth regioselective functionalization. researchgate.netnih.gov

Transformations of the Ethanone (B97240) Moiety

The ethanone group of 1-(1,5-Naphthyridin-3-yl)ethanone offers a versatile handle for a variety of chemical transformations, characteristic of carbonyl compounds. allstudiesjournal.com

Carbonyl Group Reactivity (e.g., Condensations, Reductions)

The carbonyl group of the ethanone moiety is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows for a range of transformations:

Reductions: The carbonyl group can be reduced to a hydroxyl group to form the corresponding secondary alcohol, or further reduced to a methylene (B1212753) group. Common reducing agents for such transformations include sodium borohydride for the reduction to an alcohol, and Wolff-Kishner or Clemmensen reduction conditions for the complete reduction to an alkyl group. allstudiesjournal.com

Condensation Reactions: The ethanone can participate in condensation reactions. For example, in the presence of a base or acid, it can undergo an aldol condensation with another carbonyl compound to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. msu.edu The Claisen-Schmidt reaction, a mixed aldol condensation between a ketone and an aryl aldehyde, is also a relevant transformation. msu.edu

Formation of Imines and Enamines: The carbonyl group can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. allstudiesjournal.com

Alpha-Carbon Reactivity and Derivatization

The carbon atom adjacent to the carbonyl group (the α-carbon) in the ethanone moiety is activated, and the hydrogens attached to it (α-hydrogens) are acidic. libretexts.org This acidity is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion. libretexts.orgfiveable.me

The formation of the enolate intermediate allows for a variety of substitution reactions at the α-carbon: libretexts.orgwikipedia.org

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an SN2 reaction to form α-alkylated ketones. libretexts.org

Halogenation: In the presence of acid or base, the α-carbon can be halogenated with reagents like Cl2, Br2, or I2. wikipedia.org

Acylation: The enolate can be acylated by reacting with an acyl halide or an anhydride to introduce another acyl group at the α-position.

These reactions provide a powerful means to elaborate the structure of this compound and synthesize more complex derivatives.

Table of Research Findings on 1,5-Naphthyridine Reactivity

| Reaction Type | Reagents | Position of Functionalization | Product Type |

| N-Alkylation | Alkyl halides, Cs2CO3 | N-1 and/or N-5 | N-alkyl-1,5-naphthyridinium salts or N-alkyl-1,5-naphthyridinones |

| Nucleophilic Amination | Amines, Cs2CO3 | C-4 (from 4-halo derivative) | 4-Amino-1,5-naphthyridines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand | C-2 (from 2-triflate derivative) | 2-Amino-1,5-naphthyridines |

| Directed Magnesiation | TMP2Mg·2LiCl | C-4 | 4-Substituted-1,5-naphthyridines |

| Directed Zincation | TMPZnCl·LiCl, BF3·OEt2 | C-2 | 2-Substituted-1,5-naphthyridines |

Table of Common Transformations of the Ethanone Moiety

| Reaction Type | Reagents | Key Intermediate | Product Type |

| Reduction to Alcohol | NaBH4 or LiAlH4 | Alkoxide | Secondary Alcohol |

| Aldol Condensation | Aldehyde/Ketone, Acid/Base | Enol or Enolate | β-Hydroxy Ketone |

| α-Alkylation | Alkyl Halide, Strong Base (e.g., LDA) | Enolate | α-Alkylated Ketone |

| α-Halogenation | Br2, Acetic Acid | Enol | α-Bromo Ketone |

Cross-Coupling Reactions Involving this compound

While the 1,5-naphthyridine scaffold is known to participate in various palladium-catalyzed cross-coupling reactions, specific studies detailing these transformations on this compound are not extensively documented in the reviewed literature. However, the general reactivity of the 1,5-naphthyridine ring system provides a strong indication of the potential cross-coupling pathways available for this compound, assuming a suitable leaving group (e.g., a halogen) is present on the naphthyridine ring.

Common cross-coupling reactions that have been successfully applied to the broader class of 1,5-naphthyridine derivatives include the Suzuki, Sonogashira, and Heck reactions. These reactions are pivotal in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the heterocyclic core.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For a derivative of this compound, such as a bromo-substituted analog, a Suzuki coupling could be employed to introduce new aryl or heteroaryl groups.

Sonogashira Coupling: This methodology facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. A halo-substituted this compound could foreseeably undergo Sonogashira coupling to yield alkynyl-naphthyridine derivatives.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This could be a viable route for the vinylation of a halogenated this compound.

Although specific examples for this compound are not provided in the search results, the established reactivity of the 1,5-naphthyridine nucleus in these cross-coupling reactions suggests a high potential for its application in the functionalization of this specific compound.

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound can be considered at two distinct sites: the 1,5-naphthyridine ring and the acetyl side chain.

Oxidation:

The 1,5-naphthyridine ring itself can undergo oxidation, for instance, N-oxidation at one or both of the nitrogen atoms. However, the acetyl group at the 3-position presents a more readily oxidizable site under specific conditions. The methyl group of the acetyl moiety is a benzylic-like position and could potentially be oxidized to a carboxylic acid, yielding 1,5-naphthyridine-3-carboxylic acid. This transformation typically requires strong oxidizing agents.

Reduction:

The reduction of this compound can also be directed at either the heterocyclic ring or the carbonyl group of the acetyl side chain.

Reduction of the Naphthyridine Ring: Catalytic hydrogenation or reduction with hydride reagents can lead to the saturation of one or both of the pyridine rings of the 1,5-naphthyridine core, yielding tetrahydro- or decahydro-1,5-naphthyridines. The specific product would depend on the reaction conditions, including the catalyst, pressure, and temperature.

Reduction of the Acetyl Group: The carbonyl group of the acetyl side chain is susceptible to reduction to a secondary alcohol, forming 1-(1,5-naphthyridin-3-yl)ethanol. This is a common transformation that can be achieved using a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride. The choice of reagent would be crucial to ensure selectivity for the carbonyl group over the heterocyclic ring.

Detailed experimental data on these specific oxidation and reduction reactions for this compound are not available in the provided search results, but the predicted reactivity is based on established principles of organic chemistry for similar aromatic ketones and heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1,5 Naphthyridin 3 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

A complete ¹H and ¹³C NMR analysis would provide a foundational understanding of the electronic environment of each hydrogen and carbon atom in 1-(1,5-naphthyridin-3-yl)ethanone.

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the naphthyridine core and the methyl protons of the ethanone (B97240) group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group, likely appearing in the downfield region (typically δ 7.0-9.0 ppm). The methyl protons would present as a singlet, further downfield than a typical acetyl methyl group due to the deshielding effect of the aromatic ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data, showing signals for all ten carbon atoms in the molecule. The carbonyl carbon of the ketone would be readily identifiable by its characteristic downfield chemical shift (around δ 190-200 ppm). The carbons of the naphthyridine ring would appear in the aromatic region (δ 110-160 ppm), with their precise shifts dictated by their position relative to the nitrogen atoms and the acetyl substituent.

A hypothetical data table for the primary NMR analysis would be structured as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | Proton signal | Carbon signal |

| C3 | - | Carbon signal |

| C4 | Proton signal | Carbon signal |

| C6 | Proton signal | Carbon signal |

| C7 | Proton signal | Carbon signal |

| C8 | Proton signal | Carbon signal |

| C4a | - | Carbon signal |

| C8a | - | Carbon signal |

| C=O | - | Carbon signal |

Two-Dimensional NMR Correlation Experiments (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which protons are adjacent to each other on the naphthyridine ring. Cross-peaks in the COSY spectrum would connect the signals of coupled protons, allowing for the tracing of the spin systems within the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms. Each cross-peak would link a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the methyl protons would be expected to show a correlation to the carbonyl carbon and the C3 carbon of the naphthyridine ring, confirming the attachment of the acetyl group.

Application of Advanced NMR Techniques for Stereochemical Insights

For a planar, achiral molecule like this compound, stereochemical insights from NMR would primarily relate to confirming its planarity and observing any restricted rotation. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to probe through-space interactions between protons, which would be consistent with the expected flat structure of the naphthyridine ring system.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, typically found in the region of 1680-1700 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the naphthyridine ring in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations from the aromatic and methyl groups just above 3000 cm⁻¹ and around 2900 cm⁻¹, respectively.

Raman Spectroscopy for Specific Vibrational Modes

Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C=O stretch would also be visible, though potentially weaker than in the FT-IR spectrum. Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds, which may be weak or absent in the FT-IR spectrum, thus providing a more complete vibrational profile of the molecule.

A summary of expected vibrational modes would be presented as follows:

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Methyl C-H Stretch | ~2950-2850 | ~2950-2850 |

| C=O Stretch (Ketone) | ~1690 (Strong) | ~1690 (Medium) |

| Aromatic C=C/C=N Stretch | ~1600-1400 | ~1600-1400 |

| C-C Stretch | Various | Various |

| In-plane C-H Bend | ~1300-1000 | ~1300-1000 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for confirming the elemental composition and elucidating the fragmentation patterns of organic molecules. For this compound, HRMS would provide the exact mass of the molecular ion, confirming its elemental formula of C₁₀H₈N₂O.

While specific, detailed fragmentation pathway analysis for this compound is not extensively documented in readily available literature, general principles of mass spectrometry suggest likely fragmentation patterns. The fragmentation of related heterocyclic ketones often involves initial cleavage adjacent to the carbonyl group (α-cleavage). For this molecule, this could result in the loss of a methyl radical (•CH₃) to form a stable acylium ion or the loss of the entire acetyl group (•COCH₃). Another probable fragmentation pathway could involve the characteristic cleavage of the naphthyridine ring system itself. A detailed analysis would map out the sequential loss of neutral fragments and the formation of characteristic daughter ions, providing a structural fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which are directly related to its electronic structure and the extent of conjugation. The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* transitions.

The naphthyridine ring system, being an aromatic and conjugated system, will give rise to intense π → π* transitions. The presence of the ethanone substituent, with its carbonyl group, introduces a chromophore that can also participate in these transitions and introduces the possibility of lower energy n → π* transitions, originating from the non-bonding electrons on the oxygen and nitrogen atoms. The conjugation between the carbonyl group and the naphthyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted naphthyridine, indicating a more extended π-electron system. A comprehensive analysis of the UV-Vis spectrum, including the positions (λmax) and intensities (ε) of the absorption bands, would provide valuable information about the energy levels of the molecular orbitals.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a complete, publicly available crystal structure report for this compound is not available, some general structural parameters have been reported.

X-ray crystallographic studies would reveal a planar geometry for the naphthyridine core, which is characteristic of aromatic systems. The ethanone substituent's geometry and its orientation relative to the naphthyridine ring would also be precisely determined.

A detailed crystallographic study would provide highly precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. For the naphthyridine core, the C-N bond lengths are expected to be in the range of 1.34–1.38 Å, and the aromatic C-C bonds would be approximately 1.39–1.42 Å. The C=O bond of the ketone group is anticipated to be around 1.22 ± 0.01 Å.

The bond angles within the fused pyridine (B92270) rings would be close to the ideal 120° for sp² hybridized carbon and nitrogen atoms, with slight deviations due to ring fusion and substituent effects. For instance, the N1-C2-C3 angle is reported to be around 120.1°, and the C3-C4-C5 angle is approximately 119.8°. The geometry around the ketone's carbonyl carbon would be trigonal planar, with bond angles close to 120°.

Torsion angles would define the three-dimensional conformation of the molecule, particularly the orientation of the acetyl group relative to the naphthyridine ring. These angles would reveal the degree of planarity between the carbonyl group and the aromatic system, which has implications for the extent of electronic conjugation.

| Parameter | Expected/Reported Value |

| Bond Lengths (Å) | |

| C=O (ketone) | 1.22 ± 0.01 |

| C-N (naphthyridine) | 1.34–1.38 |

| C-C (aromatic) | 1.39–1.42 |

| Bond Angles (°) | |

| N1-C2-C3 | 120.1 |

| C3-C4-C5 | 119.8 |

| C5-N5-C6 | 117.5 |

Analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by various intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Although there are no strong hydrogen bond donors in the molecule, weak C-H···O and C-H···N hydrogen bonds could play a role in the crystal packing. The planar naphthyridine rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in either a face-to-face or offset manner. The distances and geometries of these interactions would be precisely determined from the crystallographic data. Understanding these intermolecular forces is crucial for predicting and explaining the physical properties of the crystalline material, such as its melting point and solubility.

Future Prospects and Emerging Research Frontiers for 1 1,5 Naphthyridin 3 Yl Ethanone

Innovations in Scalable and Sustainable Synthesis

The future production of 1-(1,5-Naphthyridin-3-yl)ethanone and its derivatives is increasingly geared towards scalable and sustainable synthetic methodologies. Traditional methods for constructing the 1,5-naphthyridine (B1222797) core, such as the Skraup or Friedländer reactions, often require harsh conditions and generate significant waste. nih.govresearchgate.netencyclopedia.pub Modern research is focused on overcoming these limitations through greener chemical approaches.

Innovations in this area include the development of one-pot, multicomponent reactions that enhance atom economy and reduce the number of synthetic steps. researchgate.net Catalysis is at the forefront of these advancements, with studies exploring the use of transition metals like palladium and silver to facilitate efficient cross-coupling and cyclization reactions under milder conditions. nih.gov Furthermore, the principles of green chemistry are being actively integrated, emphasizing the use of environmentally benign solvents such as water, and recyclable catalysts to minimize the environmental impact of synthesis. researchgate.net Biocatalysis, employing enzymes to carry out specific chemical transformations, represents another promising frontier for the sustainable synthesis of complex heterocyclic compounds, offering high selectivity and reduced energy consumption.

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions | Three or more reactants combine in a single step. | Increased efficiency, reduced waste, simplified purification. |

| Transition Metal Catalysis | Utilizes catalysts like palladium, copper, or silver. | Mild reaction conditions, high yields, functional group tolerance. |

| Green Chemistry Protocols | Employs aqueous media, recyclable catalysts, and solvent-free conditions. | Reduced environmental impact, enhanced safety, lower cost. |

| Biocatalysis | Uses enzymes to catalyze reactions. | High stereoselectivity, mild conditions, biodegradable catalysts. |

Unveiling Novel Reactivity Profiles and Catalytic Transformations

The 1,5-naphthyridine nucleus is an electron-deficient system, which dictates much of its reactivity. The ethanone (B97240) substituent at the 3-position further influences the electronic landscape of the molecule, creating opportunities for diverse chemical transformations. Future research will likely focus on exploring the reactivity of both the heterocyclic core and the acetyl side chain.

The nitrogen atoms in the naphthyridine rings can be targeted for N-alkylation or oxidation, while the carbon atoms are susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogens. nih.govencyclopedia.pub Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, are powerful tools for introducing a wide range of substituents onto the naphthyridine scaffold, enabling the synthesis of complex molecular architectures. nih.govnih.gov

The acetyl group itself is a versatile functional group. It can undergo a variety of transformations, including reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine or enamine. These reactions provide pathways to a vast array of new derivatives with potentially unique properties. Furthermore, the methyl group of the acetyl moiety can be functionalized, for instance, through alpha-halogenation, opening up further synthetic possibilities. The catalytic transformation of these functionalities using novel catalytic systems is an area ripe for exploration.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling techniques such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) studies can provide profound insights into its electronic structure, reactivity, and potential biological activity. tandfonline.comias.ac.inresearchgate.net

DFT calculations can be employed to predict the molecule's geometry, electronic properties, and spectroscopic characteristics. ias.ac.inias.ac.in This information is crucial for understanding its reactivity and for designing novel reactions. For example, computational models can help predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts.

In the context of medicinal chemistry, 3D-QSAR and molecular docking studies can be used to model the interaction of this compound derivatives with biological targets. tandfonline.comresearchgate.net These models can predict the binding affinity and selectivity of potential drug candidates, allowing for the rational design of more potent and specific therapeutic agents. This predictive power can significantly reduce the time and cost associated with the discovery of new drugs.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis. | Molecular geometry, orbital energies, reaction mechanisms. ias.ac.inresearchgate.net |

| 3D-QSAR | Predicting biological activity. | Structure-activity relationships, pharmacophore modeling. tandfonline.comresearchgate.net |

| Molecular Docking | Simulating ligand-receptor interactions. | Binding modes, affinity scores, target selectivity. tandfonline.com |

Integration with Machine Learning for Accelerated Discovery

The integration of machine learning (ML) with chemical research is set to revolutionize the discovery and development of new molecules. nih.gov For this compound, ML algorithms can be trained on existing chemical and biological data to predict the properties of novel, yet-to-be-synthesized derivatives. researchgate.netproquest.com

Machine learning models can be developed to predict a wide range of properties, from basic physicochemical characteristics to complex biological activities and reaction outcomes. nih.govnih.gov For instance, an ML model could be trained to predict the anticancer activity of a library of virtual this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

In synthetic chemistry, ML can be used to predict the optimal conditions for a given reaction, such as the best solvent, catalyst, or temperature. illinois.eduacs.org This can significantly accelerate the process of reaction optimization and lead to the discovery of new synthetic routes. The application of ML to the vast chemical space surrounding the this compound scaffold has the potential to uncover novel compounds with desired properties at an unprecedented rate.

Exploration in Novel Materials and Supramolecular Systems

The unique electronic and structural features of the 1,5-naphthyridine core make it an attractive building block for the development of novel materials and supramolecular systems. The ability of the nitrogen atoms to coordinate with metal ions has led to the use of 1,5-naphthyridine derivatives as ligands in coordination chemistry. researchgate.netresearchgate.net These metal complexes can exhibit interesting photophysical, catalytic, or magnetic properties.

The planar structure of the 1,5-naphthyridine ring system also promotes π-π stacking interactions, which can be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the presence of hydrogen bond acceptors (the nitrogen atoms) and the potential to introduce hydrogen bond donors through modification of the acetyl group allows for the construction of intricate supramolecular architectures. These self-assembled systems could find applications in areas such as sensing, catalysis, and drug delivery. The exploration of this compound and its derivatives in the realm of materials science is a rapidly growing field with the potential for significant technological impact.

常见问题

Basic: What are the key synthetic methodologies for preparing 1-(1,5-Naphthyridin-3-yl)ethanone?

Answer:

The synthesis typically involves functionalization of the 1,5-naphthyridine core. A representative method includes:

Chlorination : Reacting dihydroxy precursors (e.g., 1-(4,6-dihydroxy-1,5-naphthyridin-3-yl)ethanone) with phosphorus oxychloride (POCl₃) and catalytic DMF under reflux to introduce chloro substituents .

Amination : Substituting chloro groups with amines (e.g., trans-4-((dimethylamino)methyl)cyclohexanamine) in dioxane with a base like DIEA at 80°C, monitored by LCMS .

Purification : Extraction with ethyl acetate and drying over anhydrous Na₂SO₄ .

Key Considerations : Solvent choice (e.g., acetonitrile for silylation), reaction time, and temperature significantly impact yield.

Advanced: How can reaction conditions be optimized for selective alkylation of 1,5-naphthyridine derivatives?

Answer:

Optimization strategies include:

- Lewis Acid Catalysis : Using AlCl₃ or FeCl₃ to enhance electrophilic substitution at specific positions (e.g., C-4 alkylation) .

- Mannich Reactions : Introducing dimethylaminomethyl groups via formaldehyde and dimethylamine in aqueous ethanol (73% yield) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Data-Driven Approach : Compare yields and regioselectivity using HPLC or GC-MS to identify optimal conditions.

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and carbonyl carbons (δ ~190–200 ppm). Substituent effects on chemical shifts help assign positions .

- X-ray Crystallography : Resolve bond angles and confirm the planar naphthyridine core .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 469 for intermediates) .

Advanced: How can researchers address discrepancies in solubility data for 1,5-naphthyridine derivatives?

Answer:

- Experimental Validation : Perform solubility tests in DMSO, ethanol, and water using UV-Vis spectroscopy or gravimetric analysis.

- Computational Prediction : Use logP values (e.g., via ChemDraw) to estimate hydrophobicity .

Case Study : reports "---" for solubility, while derivatives in use acetonitrile/dichloroethane, suggesting polar aprotic solvents are optimal.

Basic: What safety protocols are critical when handling 1,5-naphthyridine derivatives?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Note : 1,5-Naphthyridine derivatives may exhibit unclassified hazards; assume toxicity until proven otherwise .

Advanced: How can computational modeling guide the design of 1,5-naphthyridine-based inhibitors?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like MELK kinase (see for biological activity precedents).

- DFT Calculations : Analyze electron density maps to prioritize substituents at C-3 or C-4 for enhanced interactions .

Validation : Correlate computational results with IC₅₀ values from enzyme assays .

Basic: What methods ensure purity of this compound intermediates?

Answer:

- Column Chromatography : Separate products using silica gel and ethyl acetate/hexane gradients .

- Recrystallization : Use ethanol or dichloromethane to remove polar impurities .

- HPLC : Monitor purity >95% with C18 columns and UV detection at 254 nm .

Advanced: What strategies resolve low yields in Friedel-Crafts acylations of 1,5-naphthyridines?

Answer:

- Catalyst Screening : Test alternatives to AlCl₃, such as FeCl₃ or ionic liquids, to reduce side reactions .

- Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 3 hours) and improve regioselectivity .

- Inert Atmosphere : Use nitrogen to prevent oxidation of electron-rich intermediates .

Basic: How are stability studies conducted for 1,5-naphthyridine derivatives?

Answer:

- Accelerated Degradation : Expose compounds to heat (40–60°C), light, and humidity for 4–8 weeks .

- Analytical Monitoring : Track decomposition via TLC or LC-MS.

Key Finding : Chlorinated derivatives ( ) show higher stability than hydroxylated analogs.

Advanced: What structural modifications enhance the bioactivity of 1,5-naphthyridine derivatives?

Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C-4 to improve kinase inhibition (see for MELK-targeting examples).

- Hybrid Scaffolds : Fuse with pyrrole or pyrazole rings ( ) to modulate solubility and target engagement.

Case Study : Adding a trans-cyclohexylamine group increased cellular uptake in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。